5-fluoro-1H-benzimidazole-4-carboxylic acid

Vue d'ensemble

Description

5-fluoro-1H-benzimidazole-4-carboxylic acid is a chemical compound that contains a benzimidazole core, which is a privileged and routinely used pharmacophore in the drug discovery process . It is a derivative of 1H-benzimidazole-4-carboxylic acid, which has been used in the preparation of various compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported . This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .Molecular Structure Analysis

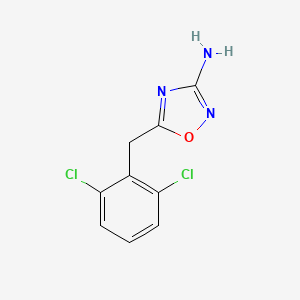

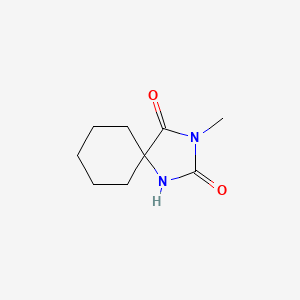

The molecular structure of 5-fluoro-1H-benzimidazole-4-carboxylic acid consists of a benzimidazole core with a fluorine atom at the 5th position and a carboxylic acid group at the 4th position . It contains a total of 19 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized through various chemical reactions. One common approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . Other methods include transition metal-catalyzed C-N coupling of N-(2-haloary)amidines with 1,2-phenylenediamines, and the intramolecular oxidative C-N couplings of arylamidines with N-substituted 1,2-phenylenediamines via the TEMPO-air promoted oxidative coupling .Applications De Recherche Scientifique

PARP-1 Inhibition for Cancer Therapy

5-Fluoro-1H-benzimidazole-4-carboxylic acid derivatives have been synthesized and evaluated for their potential as PARP-1 inhibitors . PARP-1 (Poly ADP-ribose polymerase 1) is a key enzyme involved in DNA repair, and its inhibition can enhance the efficacy of certain chemotherapeutic agents. For instance, compound 10f, a derivative of 5-fluoro-1H-benzimidazole-4-carboxylic acid, displayed strong inhibition against PARP-1 with an IC50 of 43.7nM and showed promising results in potentiating the cytotoxicity of temozolomide in cancer cell lines .

Accelerated Synthesis in Microdroplets

A novel metal-free route for the accelerated synthesis of benzimidazole derivatives, including 5-fluoro-1H-benzimidazole-4-carboxylic acid, has been reported . This method involves the reaction of 1,2-aromatic diamines and carboxylic acids in electrostatically charged microdroplets, significantly speeding up the synthesis process. This accelerated synthesis could be beneficial for rapid drug discovery and development .

Antimicrobial Activity

Benzimidazole derivatives, including those of 5-fluoro-1H-benzimidazole-4-carboxylic acid, have been studied for their antimicrobial properties . These compounds have shown inhibitory actions against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis , suggesting their potential use in developing new antimicrobial agents .

Drug Hapten Synthesis

5-Benzimidazolecarboxylic acid, closely related to 5-fluoro-1H-benzimidazole-4-carboxylic acid, has been used to produce drug-specific monoclonal antibodies against small drug haptens . This application is crucial for the development of targeted therapies and diagnostic tools in medicine .

Functional Material Synthesis

Imidazole derivatives, including 5-fluoro-1H-benzimidazole-4-carboxylic acid, are integral to the synthesis of functional materials . These materials have applications in various fields, such as dyes for solar cells, optical applications, and catalysis, highlighting the versatility of this compound .

Antitubercular Agents

Compounds containing the 5-fluoro-1H-benzimidazole-4-carboxylic acid moiety have been synthesized and evaluated for their antitubercular activity . These compounds have shown promising results against Mycobacterium tuberculosis , indicating their potential as novel antitubercular agents .

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

For instance, some benzimidazole derivatives have been found to exert pronounced antiproliferative activity on tumor cell lines .

Biochemical Pathways

Benzimidazole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some benzimidazole derivatives have been found to exert pronounced antiproliferative activity on tumor cell lines .

Safety and Hazards

5-fluoro-1H-benzimidazole-4-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Propriétés

IUPAC Name |

5-fluoro-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDZANYHAKEIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669096 | |

| Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-benzimidazole-4-carboxylic acid | |

CAS RN |

716362-27-5 | |

| Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(furan-2-ylmethyl)-3-[(7-hydroxy-2-oxochromen-4-yl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B1660032.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1660034.png)